molecular formula C8H12ClNO2 B3017872 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride CAS No. 3839-39-2

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Cat. No.: B3017872
CAS No.: 3839-39-2
M. Wt: 189.64
InChI Key: DNGAZMVOQCQJIG-UHFFFAOYSA-N
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Description

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol. It is also known by other names such as O-(3-Methoxybenzyl)hydroxyzlamine hydrochloride

Preparation Methods

The synthesis of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride typically involves the reaction of resorcinol with oxazole aldehyde or its derivatives . The process includes several steps of chemical transformations to achieve the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is employed in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride can be compared with other similar compounds, such as:

    O-(3-Methoxybenzyl)hydroxyzlamine hydrochloride: This compound shares a similar structure and chemical properties.

    1-[(Aminooxy)methyl]-3-chlorobenzene hydrochloride: This compound differs by the presence of a chlorine atom instead of a methoxy group.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

O-[(3-methoxyphenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-8-4-2-3-7(5-8)6-11-9;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGAZMVOQCQJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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